Methyl 4-chloro-3-ethynylbenzoate
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Overview
Description
Methyl 4-chloro-3-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the meta position is replaced by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-ethynylbenzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by halogenation and ethynylation reactions. The general steps are as follows:
Friedel-Crafts Acylation: Benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an acylated benzene derivative.
Halogenation: The acylated benzene derivative is then subjected to halogenation using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position.
Ethynylation: The halogenated compound is then reacted with an ethynylating agent, such as acetylene, under basic conditions to introduce the ethynyl group at the meta position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Methyl 4-chloro-3-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-ethynylbenzoate depends on its specific application
Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to a biological response.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Methyl 4-chloro-3-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 4-chlorobenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl 3-ethynylbenzoate:
Methyl 4-ethynylbenzoate: Lacks the chlorine atom, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H7ClO2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
methyl 4-chloro-3-ethynylbenzoate |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 |
InChI Key |
GBWIPZGSZSCNTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C#C |
Origin of Product |
United States |
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